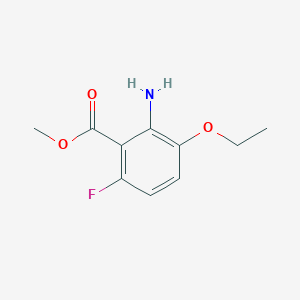

Methyl 2-amino-3-ethoxy-6-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-ethoxy-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(11)8(9(7)12)10(13)14-2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBSRALMYANYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Amino 3 Ethoxy 6 Fluorobenzoate

Established Reaction Pathways and Procedural Optimizations

Multi-Step Synthesis from Readily Available Precursors

A logical and commonly employed strategy for synthesizing polysubstituted aromatics like Methyl 2-amino-3-ethoxy-6-fluorobenzoate involves a multi-step sequence. This approach allows for the methodical installation of each functional group while minimizing side reactions and isolating intermediates. A plausible synthetic pathway begins with a precursor that already contains some of the desired functionalities, such as a fluorinated nitrobenzoic acid. The sequence of subsequent reactions—esterification, etherification, and reduction—is critical for success. For instance, a synthetic route analogous to the preparation of similar compounds involves the reduction of a nitro group, diazotization to introduce a hydroxyl group, followed by etherification. google.com

The key steps in a hypothetical, yet chemically sound, multi-step synthesis would include:

Esterification: Conversion of the parent carboxylic acid to its corresponding methyl ester.

Etherification: Introduction of the ethoxy group, likely via a hydroxylated intermediate.

Amino Group Introduction: Typically achieved through the reduction of a nitro group precursor.

Fluorination: While often the synthesis starts with a fluorinated precursor, regioselective fluorination techniques can also be employed on an existing aromatic ring.

Each of these critical transformations is discussed in detail below.

The conversion of a substituted benzoic acid to its methyl ester is a fundamental step in the synthesis. Several reliable methods are available for this transformation.

Fischer Esterification: This classic acid-catalyzed method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong mineral acid catalyst like concentrated sulfuric acid (H₂SO₄). researchgate.netchegg.com The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net Because the substrate contains a basic amino group, a stoichiometric amount of acid is often required to protonate the amine, allowing the esterification to proceed. researchgate.net

Thionyl Chloride Method: A highly effective method for preparing methyl esters involves the use of thionyl chloride (SOCl₂) in methanol. chemicalbook.comnih.gov The thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which protonates the carboxylic acid and facilitates esterification. This method was successfully used to synthesize Methyl 2-amino-3,4,5,6-tetrafluorobenzoate from its corresponding acid in 76% yield after refluxing for 8 hours. nih.gov

Trimethylchlorosilane (TMSCl) Method: A convenient and mild alternative for esterification uses trimethylchlorosilane with methanol at room temperature. nih.gov This system is efficient for a wide range of amino acids and offers advantages such as easy operation and simple workup procedures. nih.gov

Heterogeneous Catalysis: For fluorinated aromatic carboxylic acids, metal-organic frameworks like UiO-66-NH₂ have been employed as effective heterogeneous catalysts for methyl esterification with methanol. This approach can significantly reduce reaction times compared to traditional methods. rsc.org

Table 1: Comparison of Esterification Methods for Aminobenzoic Acids and Derivatives

| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Fischer Esterification | Conc. H₂SO₄ | Methanol/Ethanol (B145695) | Reflux | Good to High | researchgate.netchegg.com |

| Thionyl Chloride | SOCl₂ | Methanol | Reflux | ~76% | nih.gov |

| TMSCl Method | Trimethylchlorosilane | Methanol | Room Temp. | Good to Excellent | nih.gov |

| Heterogeneous Catalysis | UiO-66-NH₂ | Methanol | Varies | High Conversion | rsc.org |

The introduction of the amino group at the C-2 position is a crucial step, most commonly achieved by the reduction of a nitro group precursor. The nitro group is an excellent directing group and can be readily reduced at a later stage of the synthesis.

Catalytic Hydrogenation: This is a clean and efficient method for reducing nitro groups. The reaction is typically carried out under an atmosphere of hydrogen gas using a metal catalyst. google.com Active nickel catalysts have been shown to effectively reduce nitrobenzoic acids or their esters to the corresponding amino compounds with yields often exceeding 95% and high purity. google.com Another common catalyst is palladium on carbon (Pd/C), which provides quantitative yields for the reduction of compounds like methyl m-nitrobenzoate in a methanol solvent. sciencemadness.org

Chemical Reduction: Various chemical reducing agents can also be employed. A common laboratory-scale method is the use of a metal in acidic media, such as iron powder in acetic acid. sciencemadness.org Tin(II) chloride (SnCl₂) is another effective reagent for the reduction of nitroarenes, particularly in cases where catalytic hydrogenation might be unsuitable. For example, methyl 3-(benzyloxy)-4-nitrobenzoate was successfully reduced to its amino derivative using SnCl₂ in an ethyl acetate (B1210297)/methanol mixture. nih.gov Other reagents like sodium dithionite (B78146) can also be used, although care must be taken as the ester functionality can be sensitive to the basic conditions sometimes employed. sciencemadness.org

Table 2: Common Methods for Nitro Group Reduction in Benzoate (B1203000) Derivatives

| Method | Reagent/Catalyst | Solvent | Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Active Nickel | Methanol, Ethanol | 10-60 °C, 1-9 atm H₂ | >95% | google.com |

| Catalytic Hydrogenation | Pd/C | Methanol | Atmospheric or higher pressure | Quantitative | sciencemadness.org |

| Chemical Reduction | SnCl₂ | Ethyl Acetate/Methanol | 55 °C | High | nih.gov |

| Chemical Reduction | Fe / Acetic Acid | Ethanol/Acetic Acid | Reflux or Sonication | Variable | sciencemadness.org |

While the synthesis of this compound would most practically start from a commercially available fluorinated precursor, understanding regioselective fluorination techniques is relevant for creating diverse analogues. The introduction of a fluorine atom onto an aromatic ring is often achieved via electrophilic fluorination.

Modern fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the direct fluorination of electron-rich aromatic systems. acs.org The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For anilines and their derivatives, which are highly activated, fluorination typically occurs at the ortho and para positions. nih.gov Achieving selective fluorination at a specific position in a polysubstituted ring can be challenging and often requires careful selection of protecting groups and reaction conditions.

An alternative strategy involves I(I)/I(III) catalysis, which has been developed for the highly regioselective fluorination of unactivated allenes, showcasing advanced methods for fluorine introduction into organic molecules. nih.gov However, for the target compound, a more direct route would likely involve amination of a 2,X-dihalo-6-nitrobenzoic acid precursor, where one of the halogens is fluorine. google.com

The introduction of the 3-ethoxy group is a key step that likely proceeds via the O-alkylation of a corresponding 3-hydroxy intermediate. A plausible precursor for the target compound is therefore Methyl 2-amino-6-fluoro-3-hydroxybenzoate. The etherification of this phenolic hydroxyl group can be achieved using standard methods.

The Williamson ether synthesis is a robust and widely used method for this transformation. nih.gov This reaction involves deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663). A study on a closely related system demonstrated that the etherification of a 3-hydroxy-4-nitrobenzoate could be performed selectively in the presence of an unprotected 2-amino group using various alkylating agents with potassium carbonate (K₂CO₃) as the base in a solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov Similarly, the methylation of a 2-hydroxy-6-methyl benzoate was successfully carried out using dimethyl sulfate as the alkylating agent in the presence of a base. google.com This indicates that the O-ethylation of a 3-hydroxy-2-aminobenzoate precursor is a feasible and effective strategy.

Catalyst Systems and Reaction Conditions

The choice of catalysts and reaction conditions is paramount for optimizing the yield, purity, and efficiency of each synthetic step.

For esterification , strong protic acids like H₂SO₄ are the conventional catalysts in Fischer esterifications, typically requiring reflux temperatures. researchgate.net The use of SOCl₂ or TMSCl provides milder alternatives that can often be performed at room temperature or with gentle heating. nih.govnih.gov

In the reduction of the nitro group , hydrogenation catalysts such as Pd/C, Pt/C, or active nickel are highly efficient. google.comgoogle.comsciencemadness.org These reactions are often run in polar solvents like methanol or ethanol at temperatures ranging from room temperature to 90 °C and hydrogen pressures from atmospheric to around 9 atm. google.comgoogle.com For chemical reductions, conditions vary from refluxing in acidic solutions (Fe/AcOH) to heating with metal salts like SnCl₂. sciencemadness.orgnih.gov

For the etherification step, the Williamson synthesis typically employs a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) to deprotonate the phenol. google.comnih.gov The reaction is usually conducted in a polar aprotic solvent such as DMF, acetonitrile, or acetone (B3395972) at temperatures ranging from room temperature to 60 °C, depending on the reactivity of the ethylating agent. nih.gov

Acid-Catalyzed Esterification

A primary and straightforward method for the synthesis of this compound is the acid-catalyzed esterification, often referred to as Fischer esterification, of its corresponding carboxylic acid precursor, 2-amino-3-ethoxy-6-fluorobenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). An alternative is the use of thionyl chloride (SOCl₂), which reacts with methanol to generate HCl in situ. chemicalbook.com The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction. The product is typically isolated after an aqueous workup to remove the excess acid and unreacted starting material.

| Parameter | Description | Reference |

| Starting Material | 2-amino-3-ethoxy-6-fluorobenzoic acid | |

| Reagent | Methanol (excess) | chemicalbook.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) | chemicalbook.com |

| Solvent | Methanol | chemicalbook.com |

| Temperature | Reflux | chemicalbook.com |

| Work-up | Neutralization with a base (e.g., NaHCO₃), extraction with an organic solvent | chemicalbook.com |

Palladium-Mediated Coupling Reactions (Conceptual Application)

A conceptual yet powerful approach for constructing the C-O bond of the ethoxy group in this compound involves a palladium-catalyzed cross-coupling reaction. This modern synthetic method offers an alternative route, potentially starting from a more accessible halogenated precursor. The reaction would conceptually involve the coupling of a halogenated benzene (B151609) derivative, such as Methyl 2-amino-3-bromo-6-fluorobenzoate, with sodium ethoxide.

This type of transformation, a variation of the Buchwald-Hartwig amination, is highly effective for forming carbon-heteroatom bonds. The success of such a reaction relies on the selection of an appropriate palladium precatalyst and a specialized phosphine (B1218219) ligand. For instance, commercially available precatalysts like tBuBrettPhos Pd G3 have shown high efficacy for the C-O coupling of aryl bromides with alcohols. nih.govnih.gov The base, typically a strong one like sodium tert-butoxide or in this case, sodium ethoxide, is crucial for generating the nucleophilic alkoxide.

| Parameter | Description (Conceptual) | Reference |

| Starting Material | Methyl 2-amino-3-bromo-6-fluorobenzoate | |

| Reagent | Sodium Ethoxide (NaOEt) | |

| Catalyst | Palladium precatalyst (e.g., tBuBrettPhos Pd G3) | nih.govnih.gov |

| Ligand | Biaryl phosphine ligand (e.g., tBuBrettPhos) | nih.gov |

| Solvent | Anhydrous, inert solvent (e.g., Toluene or Dioxane) | nih.govnih.gov |

| Base | Sodium Ethoxide (serves as reagent and base) | |

| Temperature | 80-110 °C | nih.gov |

Base-Promoted Reactions

Base-promoted esterification provides another synthetic route, avoiding the use of strong acids which can sometimes be incompatible with sensitive functional groups. In this method, the carboxylic acid precursor, 2-amino-3-ethoxy-6-fluorobenzoic acid, is first deprotonated with a base to form a more nucleophilic carboxylate salt. This salt then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

A patent for a similar compound, 2-amino-3-chloro benzoic ether, describes a process where the corresponding carboxylic acid is dissolved in an organic solvent and treated with a mineral alkali, followed by the addition of a methylating reagent. google.com Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The choice of solvent is critical and is typically a polar aprotic solvent like dimethylformamide (DMF) or acetone, which can dissolve the carboxylate salt and facilitate the SN2 reaction.

| Parameter | Description | Reference |

| Starting Material | 2-amino-3-ethoxy-6-fluorobenzoic acid | |

| Reagent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | google.com |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | google.com |

| Solvent | Dimethylformamide (DMF) or Acetone | |

| Temperature | Room temperature to 60 °C | google.com |

| Work-up | Filtration of inorganic salts, followed by extraction and purification | google.com |

Reaction Mechanism Elucidation for Key Synthetic Steps

Acid-Catalyzed Esterification: The mechanism begins with the protonation of the carbonyl oxygen of 2-amino-3-ethoxy-6-fluorobenzoic acid by the acid catalyst. This step enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton is then transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. The final steps involve the elimination of a water molecule to reform the carbonyl double bond and deprotonation to regenerate the acid catalyst, yielding the final ester product.

Palladium-Mediated Coupling (Conceptual): The catalytic cycle for this conceptual C-O coupling reaction would start with the oxidative addition of the aryl halide (Methyl 2-amino-3-bromo-6-fluorobenzoate) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of the ethoxide to the palladium center. The crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-O bond and the final product, this compound. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Base-Promoted Esterification: In this reaction, the base (e.g., K₂CO₃) deprotonates the carboxylic acid group of 2-amino-3-ethoxy-6-fluorobenzoic acid to form a carboxylate anion. This anion is a potent nucleophile. The reaction proceeds via a classic SN2 mechanism, where the carboxylate anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This single concerted step results in the formation of the methyl ester and a halide salt as a byproduct.

Innovative and Green Chemistry Approaches in Production

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. scispace.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating of the reaction mixture. scispace.comscispace.com

In the context of synthesizing this compound, microwave heating could be applied to the acid-catalyzed esterification step. By conducting the reaction in a sealed vessel under microwave irradiation, the temperature of the reaction can be raised well above the boiling point of methanol, leading to a substantial increase in the reaction rate. This approach minimizes the formation of byproducts and simplifies purification.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) | scispace.com |

| Temperature | Reflux temperature of solvent | Superheated temperatures (e.g., 100-140 °C) | scispace.com |

| Energy Input | Conductive heating, slow, inefficient | Direct dielectric heating, rapid, efficient | scispace.com |

| Yield | Moderate to good | Often higher due to reduced side reactions | scispace.com |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. rsc.org In a continuous-flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. The small reactor volume significantly improves heat transfer and reduces the risks associated with highly exothermic reactions or the handling of hazardous materials. rsc.org

A continuous-flow process for the production of this compound could be designed for the esterification step. A solution of 2-amino-3-ethoxy-6-fluorobenzoic acid in methanol containing an acid catalyst would be continuously pumped through a heated coil reactor. The reaction temperature and residence time can be precisely controlled to optimize the conversion and yield. rsc.org The output stream containing the product can then be directed to an in-line purification module. This methodology allows for safe, automated, and high-throughput production. nih.gov

| Parameter | Description | Reference |

| Reactor Type | Heated coil or packed-bed reactor | nih.gov |

| Flow Rate | Optimized for desired residence time (e.g., 0.1-10 mL/min) | rsc.org |

| Temperature | Precisely controlled, can be higher than batch reflux (e.g., 80-150 °C) | rsc.org |

| Residence Time | Typically minutes | rsc.org |

| Advantages | Enhanced safety, superior heat/mass transfer, easy scalability, automation | rsc.orgnih.gov |

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of this compound, influencing reaction rates, yields, and the environmental footprint of the process. Green chemistry principles guide the selection towards solvents that are less toxic, derived from renewable resources, and easily recyclable.

For the synthesis of related fluorinated aromatic compounds, various solvents have been employed. For instance, in the preparation of methyl 3-amino-2-fluorobenzoate, methanol is used as a solvent. chemicalbook.com In the case of fluorinated aromatic compounds, ether solvents like tetrahydrofuran (B95107) and 1,2-dimethoxyethane (B42094) have been found to be effective. researchgate.net The selection of a suitable solvent for the synthesis of this compound would involve considering the polarity of the reactants and the transition state, as well as the solubility of the starting materials and products.

Solvent minimization strategies are integral to developing sustainable synthetic routes. These strategies include:

High-concentration reactions: Running reactions at higher molarities to reduce the total volume of solvent used.

Solvent-free reactions: Where feasible, conducting reactions in the absence of a solvent, often with mechanical grinding or heating.

Use of greener solvents: Prioritizing solvents such as water, ethanol, or supercritical fluids like carbon dioxide, which have a lower environmental impact.

Solvent recycling: Implementing procedures to recover and reuse solvents, thereby reducing waste and operational costs.

Atom Economy and Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com A higher atom economy signifies a more sustainable process with minimal waste generation. wjpps.comjocpr.com

In the synthesis of this compound, assessing the atom economy of different potential synthetic routes is crucial for selecting the most efficient pathway. Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product. numberanalytics.com Examples of reactions with high atom economy include addition reactions and rearrangements, while substitution and elimination reactions tend to have lower atom economies due to the generation of byproducts.

For instance, a hypothetical synthesis of this compound could proceed through several routes. An efficiency assessment would involve calculating the atom economy for each step. This analysis helps in identifying "wasteful" steps and directs efforts towards developing alternative, more atom-economical transformations.

Beyond atom economy, other metrics for assessing the efficiency of a synthesis include reaction yield, E-factor (which measures the total waste generated), and process mass intensity (PMI). A comprehensive efficiency assessment provides a holistic view of the sustainability of the synthesis.

Isolation and Purification Techniques in Laboratory and Scaled Synthesis

The isolation and purification of this compound are critical steps to ensure the final product meets the required purity standards for its intended application. The techniques employed can vary depending on the scale of the synthesis.

Chromatographic Separation Methods (e.g., Column, TLC)

Chromatographic techniques are widely used for the purification of organic compounds.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the separation of the desired product from starting materials and byproducts can be visualized.

Column Chromatography: This technique is used for the preparative separation of the target compound from impurities. A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude product mixture is loaded onto it. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For a related compound, methyl 3-amino-2-fluorobenzoate, purification involves dissolving the residue in ethyl acetate and washing with aqueous solutions, followed by drying and concentration, which suggests that chromatographic methods could be employed if further purification is needed. chemicalbook.com The choice of eluent is guided by TLC analysis to achieve optimal separation.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

Precipitation is another method for isolating a solid product from a solution. This can be achieved by changing the solvent composition to decrease the solubility of the desired compound or by inducing a chemical reaction that forms an insoluble product.

For this compound, a suitable solvent or solvent system for recrystallization would need to be determined experimentally. The ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, and it would not react with the compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the different types of protons and carbons and their immediate electronic environments.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of Methyl 2-amino-3-ethoxy-6-fluorobenzoate is expected to show distinct signals for each unique proton environment. The aromatic region will display two coupled protons. Due to the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the fluorine and ester groups, the aromatic protons will exhibit specific chemical shifts. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with each other. The methyl ester group will present as a sharp singlet, and the amino group protons will appear as a broad singlet.

Predicted ¹H NMR Chemical Shifts:

Aromatic Protons (H-4, H-5): Expected to appear as doublets in the range of δ 6.5-7.5 ppm. The fluorine atom at position 6 will likely cause additional coupling.

Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 4.5-5.5 ppm, the exact position being solvent-dependent.

Ethoxy Methylene Protons (-OCH₂CH₃): A quartet is expected around δ 4.0-4.2 ppm due to coupling with the adjacent methyl protons.

Methyl Ester Protons (-COOCH₃): A singlet is predicted in the region of δ 3.8-3.9 ppm.

Ethoxy Methyl Protons (-OCH₂CH₃): A triplet is expected around δ 1.3-1.5 ppm due to coupling with the methylene protons.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the benzene (B151609) ring. The carbon attached to the fluorine atom (C-6) will exhibit a large coupling constant (¹JC-F).

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165-170 |

| C-F | 150-155 (doublet, ¹JC-F) |

| C-O (Ethoxy) | 145-150 |

| C-N (Amino) | 135-140 |

| Aromatic CH | 110-125 |

| Aromatic C (quaternary) | 115-130 |

| -OCH₂ (Ethoxy) | 60-65 |

| -OCH₃ (Ester) | 50-55 |

| -CH₃ (Ethoxy) | 14-16 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) in Structural Confirmation

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two aromatic protons, and within the ethoxy group (between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon, for instance, connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the ethoxy and methyl ester proton signals to their respective carbon signals.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, like the amino protons. Aromatic solvents such as benzene-d₆ can induce shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which can help in resolving overlapping signals. In polar solvents, the chemical shift of the NH₂ protons can vary significantly and they may undergo exchange with residual water, leading to signal broadening.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₂FNO₃). The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value to confirm the elemental composition.

Expected HRMS Data:

Molecular Formula: C₁₀H₁₂FNO₃

Calculated Exact Mass ([M+H]⁺): 214.0874

Calculated Exact Mass ([M+Na]⁺): 236.0693

Fragmentation Pathway Analysis

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion would undergo fragmentation, providing structural clues. The fragmentation of esters often involves the loss of the alkoxy group or the entire ester group. For this molecule, characteristic fragmentation pathways would include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z [M-31]⁺.

Loss of the methyl group from the ethoxy moiety (•CH₃): Leading to a fragment at m/z [M-15]⁺.

Loss of the entire ester group as a radical: This would lead to a fragment corresponding to the aromatic ring.

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) would give a fragment at m/z [M-29]⁺.

The presence of the fluorine and amino groups on the aromatic ring would also influence the fragmentation pattern, leading to characteristic ions that can be used to confirm the substitution pattern of the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups. The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The carbonyl group (C=O) of the methyl ester will produce a strong absorption band, generally between 1680 and 1740 cm⁻¹. The presence of the ethoxy group (-OCH₂CH₃) would be indicated by C-O stretching vibrations, while the aromatic ring will have characteristic C-H and C=C stretching and bending vibrations. The C-F bond will also have a characteristic stretching frequency, typically in the 1000-1400 cm⁻¹ region.

Based on analyses of similar aromatic esters and amines, the following table summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400-3500 |

| N-H Symmetric Stretch | 3300-3400 | |

| N-H Bending (Scissoring) | 1590-1650 | |

| Carbonyl (C=O) | C=O Stretch | 1700-1730 |

| Ester (C-O) | C-O Stretch | 1200-1300 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Stretch | 3000-3100 | |

| C-H Bending (out-of-plane) | 750-900 | |

| Ethoxy (-OCH₂CH₃) | C-H Stretch (Aliphatic) | 2850-2980 |

| C-O Stretch | 1050-1150 | |

| Fluoro (C-F) | C-F Stretch | 1000-1400 |

Correlation with Molecular Vibrations

Each peak in the IR and Raman spectra corresponds to a specific molecular vibration. For this compound, the high-frequency region would be dominated by N-H and C-H stretching modes. The double-bond region would prominently feature the C=O stretch of the ester and the C=C stretching vibrations of the benzene ring. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands arising from C-O, C-N, and C-F stretching, as well as various bending vibrations, making it particularly useful for confirming the molecule's identity. Theoretical calculations, such as those using Density Functional Theory (DFT), on analogous molecules have been shown to be invaluable in assigning these complex vibrational modes.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, insights into its solid-state conformation and intermolecular interactions can be drawn from crystallographic studies of similar fluorinated aminobenzoates.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be governed by a network of intermolecular interactions. The amino group is a potent hydrogen bond donor, and it is expected to form hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule. This N-H···O=C interaction is a common and influential packing motif in related structures.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 3 Ethoxy 6 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide insights into molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to solve the electronic structure of molecules. DFT methods are particularly popular due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. Ab initio methods, while often more computationally intensive, can provide highly accurate results. For a molecule like Methyl 2-amino-3-ethoxy-6-fluorobenzoate, a combination of these methods would yield a comprehensive understanding of its chemical nature.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, with its rotatable ethoxy and methyl ester groups, multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other significant conformers. This process involves systematically rotating the flexible bonds and performing geometry optimization at each step to map out the potential energy surface.

The electronic structure of a molecule dictates its reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often provide deeper insights into the molecular environment and intermolecular interactions.

The following table is a hypothetical representation of predicted versus experimental spectroscopic data.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | 7.2 (aromatic), 4.1 (CH₂), 3.8 (CH₃), 1.4 (CH₃) | 7.1 (aromatic), 4.0 (CH₂), 3.7 (CH₃), 1.3 (CH₃) |

| ¹³C NMR (ppm) | 168 (C=O), 150-110 (aromatic), 65 (OCH₂), 52 (OCH₃), 15 (CH₃) | 167 (C=O), 148-112 (aromatic), 64 (OCH₂), 51 (OCH₃), 14 (CH₃) |

| IR Frequencies (cm⁻¹) | 3400 (N-H), 1710 (C=O), 1250 (C-O) | 3390 (N-H), 1705 (C=O), 1245 (C-O) |

Note: The values in this table are for illustrative purposes and are not actual data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas typically represent electron-rich regions (prone to electrophilic attack), while blue areas indicate electron-deficient regions (prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the amino group's hydrogen atoms as regions of positive potential.

Theoretical Reaction Pathway Studies

Computational chemistry can also be used to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics. For this compound, one could theoretically study its synthesis, degradation, or its interaction with biological targets by mapping out the relevant reaction pathways.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound can be predicted using methods rooted in quantum mechanics, such as Density Functional Theory (DFT). These predictions are based on the analysis of the molecule's electronic structure.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, one would expect the amino (-NH2) and ethoxy (-OCH2CH3) groups to increase the electron density in the aromatic ring, making it susceptible to electrophilic substitution. The precise location of this substitution (regioselectivity) would be determined by the interplay of the activating effects of the amino and ethoxy groups and the deactivating, directing effect of the fluorine atom and the methyl ester group.

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Conceptual Value/Prediction | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to Low | Suggests moderate to high reactivity. |

| MEP Minima | Located on the amino group and oxygen atoms. | Predicts sites for electrophilic attack. |

| MEP Maxima | Located on the hydrogen atoms of the amino group. | Predicts sites for nucleophilic attack. |

Note: The values in this table are conceptual and would require specific DFT calculations to be determined.

Transition State Analysis

To understand the kinetics of a chemical reaction involving this compound, a transition state analysis is crucial. This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate.

Computational methods can be used to locate and characterize the geometry of the transition state. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate.

For instance, in a hypothetical electrophilic aromatic substitution reaction, computational chemists would model the approach of the electrophile to different positions on the benzene (B151609) ring of this compound. By calculating the activation energies for each possible pathway, the most likely product can be predicted.

Solvent Effects in Computational Modeling

Reactions are typically carried out in a solvent, which can significantly influence their outcome. Computational models can account for solvent effects through two main approaches: implicit and explicit solvent models.

In an implicit solvent model, the solvent is treated as a continuous medium with a specific dielectric constant. This approach, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and can provide a good approximation of the solvent's effect on the solute's electronic structure and geometry.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally much more demanding.

For this compound, the choice of solvent model would depend on the specific properties being investigated. For general reactivity predictions, an implicit model might suffice. However, to study specific hydrogen bonding interactions between the amino group and a protic solvent, an explicit model would be more appropriate.

Molecular Dynamics Simulations (Conceptual Application)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

Dynamic Behavior and Conformational Transitions

MD simulations can reveal the flexibility of the molecule by exploring its different possible conformations. For this compound, this would involve rotations around the single bonds of the ethoxy and methyl ester groups.

By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to identify the most stable conformations and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Intermolecular Interactions in Solution

By simulating a single this compound molecule in a box of solvent molecules, MD simulations can provide a detailed picture of the intermolecular interactions. This includes the formation and breaking of hydrogen bonds between the solute and solvent, as well as van der Waals interactions.

The radial distribution function (RDF) can be calculated from the simulation trajectory to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides quantitative information about the solvation shell structure around the molecule.

Modifications of the Amino Group

The primary amino group in this compound is a versatile handle for a variety of chemical transformations, including acylation, alkylation, Schiff base formation, and cyclization reactions.

Acylation Reactions

The nucleophilic amino group is expected to readily react with a range of acylating agents to form the corresponding amides. This transformation is fundamental in organic synthesis, often employed to protect the amino group or to introduce new functionalities. Typical acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine, would yield the N-acetyl derivative.

The general scheme for the acylation of this compound is as follows:

Reactants: this compound, Acylating Agent (e.g., R-COCl, (R-CO)₂O)

Solvent: Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Base: Tertiary amine (e.g., Triethylamine, Pyridine)

Product: N-Acyl-2-amino-3-ethoxy-6-fluorobenzoate

| Acylating Agent | Product |

| Acetyl chloride | Methyl 2-acetamido-3-ethoxy-6-fluorobenzoate |

| Benzoyl chloride | Methyl 2-(benzamido)-3-ethoxy-6-fluorobenzoate |

| Acetic anhydride (B1165640) | Methyl 2-acetamido-3-ethoxy-6-fluorobenzoate |

Alkylation Reactions

Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled and widely used method. This involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another approach for controlled alkylation involves the use of protecting groups or specific alkylating agents under carefully controlled conditions.

| Alkylating Agent / Method | Product |

| Alkyl halide (e.g., CH₃I) | Mixture of Methyl 2-(methylamino)- and 2-(dimethylamino)-3-ethoxy-6-fluorobenzoate |

| Reductive amination with Benzaldehyde | Methyl 2-(benzylamino)-3-ethoxy-6-fluorobenzoate |

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases or imines. cdnsciencepub.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. cdnsciencepub.com Schiff bases are versatile intermediates that can be used in various subsequent transformations, including reduction to secondary amines (as mentioned in alkylation) or as ligands in coordination chemistry. cdnsciencepub.comresearchgate.net

The general reaction involves refluxing the aminobenzoate with a carbonyl compound in a solvent such as ethanol (B145695) or toluene, often with a catalytic amount of a dehydrating agent or acid catalyst.

Reactants: this compound, Aldehyde or Ketone (e.g., R-CHO, R₂C=O)

Solvent: Ethanol, Toluene

Catalyst: Catalytic amount of acid (e.g., p-toluenesulfonic acid)

Product: Methyl 2-((alkyl/aryl)methyleneamino)-3-ethoxy-6-fluorobenzoate

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | Methyl 2-(benzylideneamino)-3-ethoxy-6-fluorobenzoate |

| Acetone (B3395972) | Methyl 2-(isopropylideneamino)-3-ethoxy-6-fluorobenzoate |

| 4-Methoxybenzaldehyde | Methyl 2-((4-methoxybenzylidene)amino)-3-ethoxy-6-fluorobenzoate |

The presence of the amino group ortho to the ester functionality makes this compound a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing a fused six-membered ring. These cyclization reactions are often key steps in the synthesis of biologically active molecules.

One common strategy involves the reaction with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst like polyphosphoric acid (PPA), can lead to the formation of a quinolinone derivative. ysu.am

Another important class of heterocycles that can be synthesized are quinazolinediones. This can be achieved by reacting the aminobenzoate with an isocyanate to form an N-carbamoyl anthranilate intermediate, which then undergoes base-catalyzed cyclization. google.com

| Reagent | Heterocyclic Product |

| Ethyl acetoacetate / PPA | 4-Hydroxy-2-methyl-quinolone derivative |

| Alkyl isocyanate (R-NCO) | N-Alkyl-quinazolinedione derivative |

| Diethyl malonate / PPA | Pyrido[1,2-a]pyrimidine-2,4-dione derivative |

Transformations of the Ester Moiety

The methyl ester group of the title compound can be modified through hydrolysis to the corresponding carboxylic acid or via transesterification to other esters. These transformations expand the synthetic utility of the molecule.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-ethoxy-6-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. arkat-usa.org

Given the steric hindrance from the ortho-amino and fluoro substituents, the hydrolysis of this ester might require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to unhindered benzoate (B1203000) esters. cdnsciencepub.comarkat-usa.org

Reagents: Sodium hydroxide or Potassium hydroxide in an aqueous/alcoholic solvent mixture

Conditions: Reflux, followed by acidification with a strong acid (e.g., HCl)

Product: 2-Amino-3-ethoxy-6-fluorobenzoic acid

| Base | Solvent | Product |

| NaOH | Methanol (B129727)/Water | 2-Amino-3-ethoxy-6-fluorobenzoic acid |

| KOH | Ethanol/Water | 2-Amino-3-ethoxy-6-fluorobenzoic acid |

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edu This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess. ucla.edu

Acid-catalyzed transesterification typically employs a strong acid like sulfuric acid or p-toluenesulfonic acid. Base-catalyzed transesterification can be achieved using an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester).

Reactants: this compound, Alcohol (R-OH)

Catalyst: Acid (e.g., H₂SO₄) or Base (e.g., NaOR)

Product: Alkyl 2-amino-3-ethoxy-6-fluorobenzoate

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ | Ethyl 2-amino-3-ethoxy-6-fluorobenzoate |

| Propanol | NaOPr | Propyl 2-amino-3-ethoxy-6-fluorobenzoate |

| Benzyl alcohol | H₂SO₄ | Benzyl 2-amino-3-ethoxy-6-fluorobenzoate |

Applications in Complex Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The structure of Methyl 2-amino-3-ethoxy-6-fluorobenzoate, an anthranilate ester, makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of an ortho-amino group relative to the methyl ester provides a reactive handle for cyclization reactions to form fused ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., indoles, quinolines)

Substituted anilines and anthranilates are foundational building blocks for a wide array of nitrogen-containing heterocycles. nih.gov The strategic placement of the amino and ester groups in this compound allows for its conceptual application in classic and modern synthetic strategies to produce valuable indole (B1671886) and quinoline (B57606) scaffolds.

Indole Synthesis: While many methods for indole synthesis exist, strategies often involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) core. nih.govorganic-chemistry.org For a molecule like this compound, a conceptual pathway could involve its conversion into a more elaborated intermediate. For instance, the amino group could be modified to participate in a cyclization. A hypothetical reaction could see the aniline (B41778) react with a suitable partner to introduce a side chain, which then cyclizes to form the indole ring. The fluorine and ethoxy groups would remain on the benzene ring of the final indole product, influencing its electronic properties and potential biological activity.

Quinolone Synthesis: The synthesis of quinolines and, more specifically, quinolones (which are prevalent in pharmaceuticals) often utilizes anthranilate derivatives. A well-established method is the Conrad-Limpach synthesis, where an aniline reacts with a β-ketoester. In a conceptual application, this compound could react with a β-ketoester, such as ethyl acetoacetate. The initial condensation would be followed by a thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. The fluorine and ethoxy substituents would be expected to influence the reaction's regioselectivity and the final product's characteristics. Classic methods like the Friedländer synthesis, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could also be adapted. iipseries.orgresearchgate.net

The table below outlines a conceptual reaction scheme for the synthesis of a substituted quinoline from this compound.

| Reaction | Reactants | Conceptual Product | Key Features |

| Conrad-Limpach | This compound, Ethyl acetoacetate | 4-hydroxy-5-fluoro-8-ethoxy-2-methylquinoline | Formation of the quinoline core; substituents influence properties. |

| Friedländer Annulation | (Hypothetical) 2-amino-3-ethoxy-6-fluorophenyl ketone derivative, Methylene (B1212753) compound | Substituted quinoline | Versatile method for poly-substituted quinolines. iipseries.org |

Synthesis of Oxygen-Containing Heterocycles (Conceptual Application)

Conceptually, the functional groups on this compound could be chemically transformed to facilitate the synthesis of oxygen-containing heterocycles. For example, the amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction. The resulting methyl 3-ethoxy-6-fluoro-2-hydroxybenzoate could then serve as a precursor for benzofurans or other related structures. This transformation would open up a different set of synthetic possibilities, leveraging the hydroxyl and ester groups for cyclization reactions.

Role in Multi-Component Reactions (Conceptual Application)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbeilstein-journals.org Anthranilic acid and its esters are known to participate in various MCRs, such as the Ugi and Biginelli reactions, to produce diverse molecular scaffolds.

Conceptually, this compound is a prime candidate for MCRs. Its amino group can react with an aldehyde or ketone to form an imine in situ, which can then be trapped by an isocyanide and a carboxylic acid in an Ugi-type reaction. This would lead to the formation of complex, peptide-like molecules incorporating the fluorinated and ethoxylated benzene ring. The steric and electronic nature of the ethoxy and fluoro substituents could influence the reaction's efficiency and the stability of the resulting products. Such MCRs offer a highly efficient route to libraries of complex molecules for drug discovery and materials science. nih.gov

Development of Advanced Organic Building Blocks

Substituted aminobenzoates are recognized as crucial building blocks for a wide range of natural products and pharmaceuticals. nih.govnih.govacs.org this compound can serve as a starting material for the synthesis of more complex, advanced building blocks.

The amino and ester functionalities can be selectively modified. For instance, the amino group can be acylated, alkylated, or used as a directing group for further aromatic substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing new reactive sites. These transformations can generate a family of derivative compounds, each with unique properties and potential applications. For example, converting the ester to a carboxylic acid would create 2-amino-3-ethoxy-6-fluorobenzoic acid, a useful precursor for synthesizing benzoxazinones or other pharmacologically relevant heterocycles. researchgate.net

Application in the Synthesis of Functional Polymers and Materials

The incorporation of fluorine atoms into polymers is a well-established strategy for creating materials with specialized properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.netnih.gov Aromatic polyamides (aramids), known for their strength and thermal resistance, are synthesized from aromatic diamines and diacid chlorides.

Conceptually, derivatives of this compound could be used to synthesize novel functional polymers. After modification to introduce a second reactive group (e.g., another amine or carboxylic acid on a different part of the molecule attached via the initial amino group), the resulting monomer could be incorporated into a polymer chain. The presence of the fluoro and ethoxy groups on the aromatic ring would be expected to impart desirable properties to the final material, such as improved solubility in organic solvents (often a challenge with rigid aromatic polymers), modified thermal characteristics, and specific surface properties. mdpi.comdntb.gov.ua

The table below summarizes the potential contributions of the compound's substituents to polymer properties.

| Substituent | Potential Property Contribution | Rationale |

| Fluorine | Increased thermal stability, chemical resistance, hydrophobicity. | The strength of the C-F bond and the low polarizability of fluorine. researchgate.net |

| Ethoxy Group | Improved solubility, modified chain packing. | The flexible alkyl chain can disrupt intermolecular stacking, enhancing solubility. |

| Aromatic Core | Rigidity, thermal stability. | The inherent stability of the benzene ring contributes to the polymer backbone's robustness. |

Future Research Directions and Methodological Advancements

Development of Novel and More Efficient Synthetic Routes

The pursuit of more efficient, cost-effective, and sustainable methods for the synthesis of polyfunctionalized anilines, including Methyl 2-amino-3-ethoxy-6-fluorobenzoate, is a perpetual goal in organic chemistry. Future research is likely to focus on several key areas to improve upon existing synthetic strategies.

One promising direction is the exploration of photoredox- and cobalt-based catalytic systems for the dehydrogenative coupling of amines and ketones. This approach allows for the construction of anilines from readily available cyclohexanones, offering a non-traditional and potentially more regioselective route to substituted anilines. galchimia.comnih.gov Such methods could bypass the selectivity issues often encountered in classical aromatic chemistry. nih.gov

Additionally, advancements in C-H functionalization present a powerful tool for the direct introduction of substituents onto the aromatic ring, potentially streamlining synthetic sequences. The development of rhodium-catalyzed regioselective ortho C-H oxidative alkylation of N-nitrosoanilines with various coupling partners is an example of how this strategy can be employed to create highly functionalized aniline (B41778) derivatives.

Furthermore, the development of novel fluorination techniques continues to be a major area of research. mdpi.com While the introduction of fluorine into aromatic systems can be challenging, new methods, such as visible-light-mediated fluorination, offer milder reaction conditions. mdpi.com The biocatalytic fluorination of small molecules is another emerging area that could provide highly selective and environmentally friendly routes to fluorinated compounds. mdpi.com

Future synthetic strategies will likely prioritize:

Atom Economy: Designing reactions that incorporate a maximum number of atoms from the reactants into the final product.

Use of Sustainable Reagents and Catalysts: Employing earth-abundant metals and environmentally benign reagents.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis by providing powerful predictive tools. researchgate.net For a target molecule like this compound, AI and ML can be applied in several impactful ways.

Reaction Condition Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and stoichiometry, to maximize yield and selectivity. beilstein-journals.orgchemrxiv.orgnih.gov Active learning algorithms can intelligently suggest new experimental conditions based on a small number of initial experiments, rapidly converging on the optimal parameters. duke.edunih.gov This approach is particularly valuable for complex, multi-parameter optimizations.

Novel Synthesis Route Prediction: AI tools are being developed that can propose entirely new synthetic pathways for a target molecule. By analyzing the relationships between reactants and products in a "reaction knowledge graph," these systems can identify novel and potentially more efficient disconnections for retrosynthetic analysis.

The table below summarizes some of the key applications of AI and ML in the context of synthesizing and studying compounds like this compound.

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Reaction Prediction | Graph Transformer Neural Networks (GTNNs) | Accurately predict the products of novel synthetic reactions for fluorinated anthranilates. digitellinc.com |

| Condition Optimization | Bayesian Optimization, Active Learning | Rapidly identify optimal reaction conditions for the synthesis of this compound, improving yield and purity. beilstein-journals.orgnih.gov |

| Retrosynthesis Planning | Neural Networks, Knowledge Graphs | Propose novel and efficient synthetic routes to this compound and its derivatives. |

| In Silico Screening | Trained GTNNs | Efficiently screen virtual libraries of reactants to identify suitable starting materials for desired transformations. digitellinc.com |

Advancements in High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of experimental conditions in parallel. In the context of this compound, HTS can be instrumental in both discovering new synthetic reactions and optimizing existing ones.

The integration of HTS with machine learning is a particularly promising future direction. beilstein-journals.org HTS can generate the large datasets required to train robust ML models for reaction prediction and optimization. In turn, ML can guide the design of HTS experiments, making the screening process more efficient and targeted.

Future applications of HTS in this area include:

Catalyst Screening: Rapidly testing a wide array of catalysts and ligands to identify the most effective combination for a particular transformation in the synthesis of fluorinated anthranilates.

Solvent and Reagent Screening: Evaluating the impact of different solvents, bases, and other reagents on reaction outcomes to fine-tune conditions.

Direct-to-Biology Synthesis: Performing small-scale, high-throughput synthesis of derivatives of this compound and directly screening them in biological assays to accelerate drug discovery.

The use of miniaturized and automated platforms allows for these experiments to be conducted on a small scale, conserving valuable starting materials. Furthermore, the development of rapid analytical techniques, such as fluorine-19 NMR (¹⁹F NMR), is particularly well-suited for the high-throughput analysis of reactions involving fluorinated compounds. acs.orgadelphi.edu

Enhanced Computational Methodologies for Predictive Modeling

Computational chemistry provides invaluable insights into the properties and reactivity of molecules, and its predictive power is continually improving. For a molecule like this compound, enhanced computational methodologies can aid in understanding its behavior and in the rational design of new derivatives.

Accurate Force Fields for Fluorinated Compounds: The unique electronic properties of fluorine can be challenging to model accurately with standard computational methods. The development of more precise force fields and quantum chemical methods specifically parameterized for fluorinated molecules is crucial for reliable predictions of their conformational preferences, interactions with biological targets, and other properties. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms: Quantum chemistry can be used to elucidate the detailed mechanisms of chemical reactions, including the structures of transition states and intermediates. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions. The integration of quantum chemical calculations with AI can provide a powerful framework for validating and prioritizing synthetic routes suggested by machine learning models. researchgate.net

Predictive Modeling of Molecular Properties: Computational models can predict a wide range of molecular properties, including spectroscopic data (e.g., NMR and IR spectra), electronic properties (e.g., HOMO-LUMO gap), and physicochemical properties (e.g., solubility and lipophilicity). mit.eduemerginginvestigators.org These predictions can aid in the characterization of newly synthesized compounds and in the design of molecules with desired characteristics. For instance, new neural network architectures are being developed that can predict molecular properties with high accuracy, often outperforming traditional methods like density functional theory (DFT) in terms of computational efficiency. mit.edu

The table below outlines some key computational methodologies and their future applications in the study of fluorinated benzoates.

| Computational Methodology | Application in the Study of Fluorinated Benzoates |

| Quantum Chemistry (e.g., Hartree-Fock, DFT) | Elucidation of reaction mechanisms, calculation of electronic properties, and prediction of spectroscopic data. emerginginvestigators.org |

| Molecular Dynamics Simulations | Investigation of conformational dynamics and interactions with solvents or biological macromolecules. |

| Machine Learning-Enhanced Models | High-accuracy prediction of molecular properties and reaction outcomes with improved computational speed. mit.edu |

| Specialized Force Fields for Fluorine | More accurate modeling of the non-covalent interactions of fluorinated compounds. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-amino-3-ethoxy-6-fluorobenzoate to ensure high yield and purity?

- Methodological Answer: Synthesis requires careful optimization of reaction conditions. For multi-step routes, sequential protection/deprotection of functional groups (e.g., amino and ethoxy) is critical. Solvent selection (polar aprotic solvents like DMF or THF) and temperature control (e.g., maintaining 35°C for amine coupling reactions) minimize side reactions. Purification via column chromatography or recrystallization (using LP solvent systems to induce precipitation) ensures purity. Similar protocols are used in triazine-ester syntheses, where stepwise reagent addition and work-up procedures are emphasized .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize substituents on this compound?

- Methodological Answer: For NMR, use deuterated DMSO to resolve amino proton signals and decoupling experiments to differentiate overlapping peaks. Fluorine-19 NMR is critical for confirming the fluoro substituent’s position. IR spectroscopy should focus on carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) stretches. Compare spectral data with structurally analogous compounds, such as ethyl aroylacetates, to validate assignments .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer: Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate mixtures) effectively separates polar byproducts. For crystalline derivatives, solvent recrystallization (e.g., using ethanol or acetonitrile) enhances purity. Precipitation methods, as described in triazine-ester work-ups, involve adding anti-solvents (e.g., LP) to induce crystallization .

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen bonding networks in this compound cocrystals?

- Methodological Answer: Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings) using crystallographic data. For example, the amino group may form N-H···O interactions with carbonyl oxygen, while ethoxy/fluoro groups participate in weaker C-H···F bonds. This approach aids in predicting cocrystal stability and designing materials with tailored solubility .

Q. What strategies address contradictions between computational predictions and experimental NMR data for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to simulate NMR shifts. Validate against experimental data from single-crystal structures refined via SHELXL, which provides precise bond lengths and angles for input into computational models .

Q. How should single-crystal X-ray diffraction experiments be designed for this compound to ensure high-resolution data?

- Methodological Answer: Crystallize the compound in low-symmetry solvents (e.g., dichloromethane/hexane) to avoid twinning. Collect data at low temperature (100 K) to reduce thermal motion. Use SHELX for structure solution and refinement, and ORTEP-3 for visualizing anisotropic displacement parameters. Validate hydrogen positions using Fourier difference maps .

Q. What experimental approaches resolve conflicting solubility data in polar vs. nonpolar solvents for formulating this compound in biological assays?

- Methodological Answer: Perform systematic solubility screens using USP solvents (e.g., DMSO, PBS, ethanol). For low solubility, prepare stock solutions in DMSO (10 mM) and dilute into aqueous buffers with surfactants (e.g., Tween-80). Monitor stability via HPLC to detect hydrolysis or aggregation, as described in protocols for fluorinated benzoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.